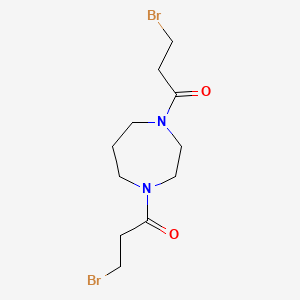
1,1'-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one): is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of two bromopropanone groups attached to a diazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) typically involves the reaction of 1,4-diazepane with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted diazepane derivatives.
Reduction: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-hydroxypropan-1-one).
Oxidation: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-carboxypropan-1-one).
Applications De Recherche Scientifique
Chemistry: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) is used as a building block in organic synthesis. It can be employed in the synthesis of more complex diazepane derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities. It can be used in the design of enzyme inhibitors or as a scaffold for the development of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromopropanone groups can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The diazepane ring provides structural stability and enhances binding affinity to the target molecules.
Comparaison Avec Des Composés Similaires
- 1,1’-(1,4-Diazepane-1,4-diyl)bis(2-ethyl-1-hexanone)
- 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-phenyl-2-propen-1-one)
- 1,1’-(1,4-Diazepane-1,4-diyl)bis(2-ethyl-1-butanone)
Comparison: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) is unique due to the presence of bromopropanone groups, which confer distinct reactivity and potential biological activity In contrast, similar compounds with different substituents (eg, ethyl, phenyl) may exhibit different chemical and biological properties
Propriétés
Numéro CAS |
50283-97-1 |
|---|---|
Formule moléculaire |
C11H18Br2N2O2 |
Poids moléculaire |
370.08 g/mol |
Nom IUPAC |
3-bromo-1-[4-(3-bromopropanoyl)-1,4-diazepan-1-yl]propan-1-one |
InChI |
InChI=1S/C11H18Br2N2O2/c12-4-2-10(16)14-6-1-7-15(9-8-14)11(17)3-5-13/h1-9H2 |
Clé InChI |
PMYOVYVZKBGCAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(C1)C(=O)CCBr)C(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



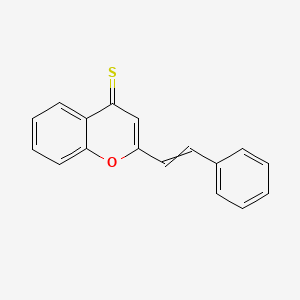
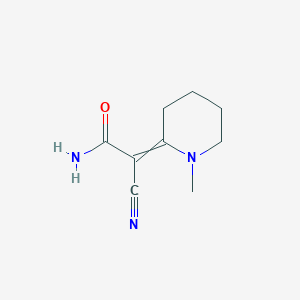
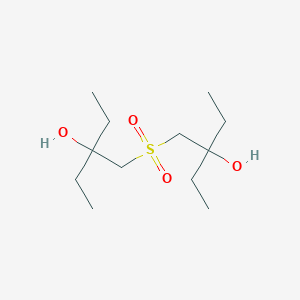
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
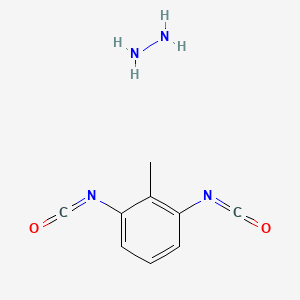
![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)
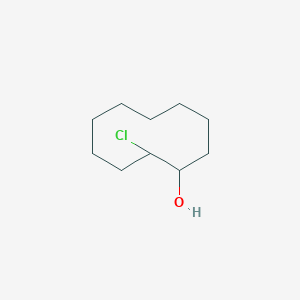
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)



